molecular formula C11H22N2O2 B7986640 [Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid

[Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid

Cat. No.: B7986640
M. Wt: 214.30 g/mol
InChI Key: IDSIUHIXURORSG-UHFFFAOYSA-N
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Description

[Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the nitrogen atom of the piperidine ring using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Ethyl Group: The ethyl group can be attached to the nitrogen atom through alkylation reactions using ethyl halides.

    Formation of the Amino-Acetic Acid Moiety: The amino-acetic acid moiety can be introduced through the reaction of the piperidine derivative with chloroacetic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring, such as reducing carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of piperidine-containing molecules with biological targets.

Medicine

In medicinal chemistry, this compound has potential applications as a precursor for the development of pharmaceutical agents. Its structural features may contribute to the design of drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with desired characteristics.

Mechanism of Action

The mechanism of action of [Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with binding sites on proteins, influencing their activity. The compound may also modulate signaling pathways by affecting the function of key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester: This compound shares the piperidine ring structure but has different functional groups attached.

    3-(piperidin-1-ylmethyl)phenylboronic acid: Another piperidine derivative with a boronic acid moiety.

Uniqueness

[Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[ethyl-[(1-methylpiperidin-3-yl)methyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-3-13(9-11(14)15)8-10-5-4-6-12(2)7-10/h10H,3-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSIUHIXURORSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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